molecular formula C12H22N2O4 B2484459 methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate CAS No. 1221824-89-0

methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Cat. No.: B2484459
CAS No.: 1221824-89-0
M. Wt: 258.318
InChI Key: YGLGJWJSCISLPZ-IUCAKERBSA-N
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Description

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it plays a crucial role in the synthesis of Vandetanib, an anticancer drug, through a multi-step process involving acylation, sulfonation, and substitution (Wang et al., 2015).
  • This compound is also significant in the synthesis of CP-690550, a potent protein kinase inhibitor. An asymmetric synthesis approach has been developed to produce key intermediates like this for potential industrial applications (Hao et al., 2011).

Organic Chemistry and Catalysis

  • It finds applications in conjugate addition reactions, as demonstrated in the synthesis of 4-substituted piperidine-3-carboxylates. This involves the use of organomagnesium cuprates with N-methyl and N-tert-butoxycarbonyl guvacine derivatives, indicating its versatility in organic synthesis (Hellenbrand & Wanner, 2014).
  • The compound also aids in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, crucial for synthesizing amino acids like (2S,5R)-5-hydroxylysine, essential in collagen and other proteins (Marin et al., 2002).

Development of Novel Compounds

  • In the realm of medicinal chemistry, the compound is utilized in the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, demonstrating its role in the development of new therapeutic agents (Chonan et al., 2011).

Properties

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGJWJSCISLPZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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